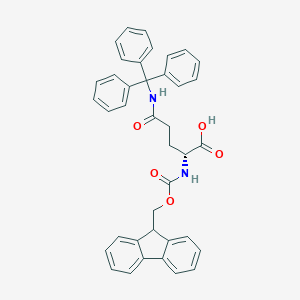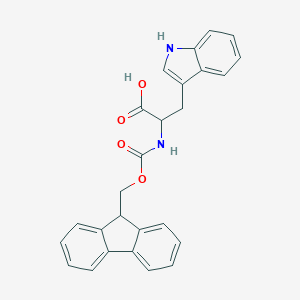
Boc-lys(ipr)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-lys(ipr)-OH, also known as N-tert-butoxycarbonyl-L-lysine isopropyl ester, is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group of lysine during chemical reactions. The tert-butoxycarbonyl (Boc) group is a protecting group that can be removed under acidic conditions, making it useful in solid-phase peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-lys(ipr)-OH typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl group. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The resulting Boc-protected lysine is then esterified with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The purification of the final product is achieved through techniques like crystallization, distillation, and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-lys(ipr)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield free lysine isopropyl ester.
Ester Hydrolysis: The isopropyl ester group can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide (NaOH), to yield Boc-lysine.
Amide Formation: This compound can react with carboxylic acids or their derivatives to form amides, which are useful in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Ester Hydrolysis: Sodium hydroxide (NaOH), water
Amide Formation: Carboxylic acids, carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide), coupling agents (e.g., N-hydroxysuccinimide)
Major Products Formed
Deprotection: Free lysine isopropyl ester
Ester Hydrolysis: Boc-lysine
Amide Formation: Boc-protected peptides
Wissenschaftliche Forschungsanwendungen
Boc-lys(ipr)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Utilized in the modification of proteins and antibodies for therapeutic and diagnostic purposes.
Material Science: Applied in the development of biomaterials and nanomaterials for various applications.
Wirkmechanismus
The mechanism of action of Boc-lys(ipr)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of lysine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amino group, allowing for further modifications or biological activity .
Vergleich Mit ähnlichen Verbindungen
Boc-lys(ipr)-OH is similar to other Boc-protected amino acids, such as Boc-lysine and Boc-ornithine. its uniqueness lies in the presence of the isopropyl ester group, which provides additional protection and stability during chemical reactions. Similar compounds include:
Boc-lysine: Lacks the isopropyl ester group, making it less stable in certain reactions.
Boc-ornithine: Another Boc-protected amino acid with a different side chain structure.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(propan-2-ylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-10(2)15-9-7-6-8-11(12(17)18)16-13(19)20-14(3,4)5/h10-11,15H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPXNZZCOCUYDQ-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66880-55-5 |
Source


|
| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-methylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














